

2-O-Sinapoyl makisterone A chemical structure and properties

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Compound of Interest

Compound Name: 2-O-Sinapoyl makisterone A

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An In-depth Technical Guide to 2-O-Sinapoyl Makisterone A

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of **2-O-Sinapoyl makisterone A**. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available information on the parent compound, Makisterone A, to infer the characteristics of its sinapoyl derivative.

Chemical Structure and Identification

2-O-Sinapoyl makisterone A is a derivative of Makisterone A, an ecdysteroid, which is a class of steroid hormones in insects that regulate molting and development.^{[1][2]} The structure of **2-O-Sinapoyl makisterone A** is characterized by the attachment of a sinapoyl group to the Makisterone A backbone at the 2-hydroxyl position via an ester linkage.

Makisterone A: A C₂₈ ecdysteroid, it is a hexahydroxy molting hormone.^[2] The chemical formula for Makisterone A is C₂₈H₄₆O₇.^{[1][3]}

Sinapoyl Group: Derived from sinapic acid, a naturally occurring hydroxycinnamic acid found in many plants. Its chemical formula is C₁₁H₁₀O₄ (as a functional group).

The resulting structure of **2-O-Sinapoyl makisterone A** combines these two moieties.

Physicochemical Properties

Quantitative data for **2-O-Sinapoyl makisterone A** is not readily available in the literature. The following table summarizes the known properties of the parent compound, Makisterone A. The molecular formula and weight for the derivative have been calculated.

Property	Value (Makisterone A)	Value (2-O-Sinapoyl makisterone A - Calculated)	Reference
Molecular Formula	C ₂₈ H ₄₆ O ₇	C ₃₉ H ₅₄ O ₁₁	[1][3]
Molecular Weight	494.7 g/mol	698.8 g/mol	[1][3]
IUPAC Name	(2β,3β,5β,22R,24R)-2,3,14,20,22,25-hexahydroxy-ergost-7-en-6-one	(2S,3R,5R,9R,10R,13R,14S,17S)-2-[[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy]-3,14-dihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one	[1]
Solubility	Soluble in DMSO, Ethanol, Methanol	Not experimentally determined	[1]
SMILES	CC(O)(C)--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--(O)[C@@]1([H])CC[C@@]2(O)C3=CC([C@]4([H])C--INVALID-LINK----INVALID-LINK--C[C@]4(C)[C@@]3([H])CC[C@@]21C)=O	COC1=C(O)C(OC)=CC(=C1)/C=C/C(=O)O[C@H]1C[C@@]2(C)C3CC[C@@]4(O)C(CC[C@H]4C(=O)C=C3[C@H]2CC1O)C(C)(O)--INVALID-LINK--C--INVALID-LINK--C(C)(C)O	[1]

InChI Key	IJRBORPEVKCEQD-JMQWOFAPSA-N	Not available	[1]
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Biological Activity and Signaling Pathways

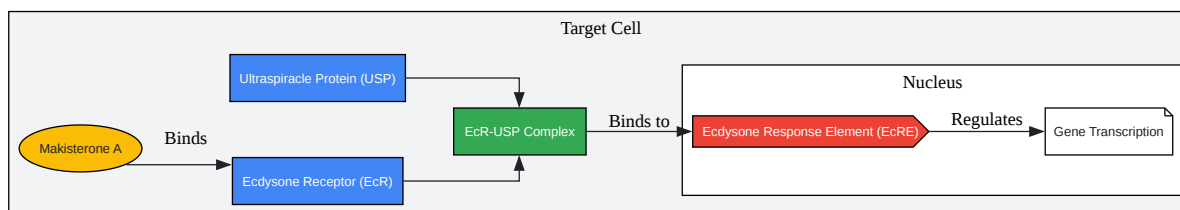
The biological activity of **2-O-Sinapoyl makisterone A** has not been specifically documented. However, the activities of its parent compound, Makisterone A, and the sinapoyl moiety provide insights into its potential functions.

Makisterone A is recognized as a significant insect molting hormone.[2] It exerts its effects by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of genes involved in molting and metamorphosis.

Furthermore, studies have indicated that Makisterone A can attenuate experimental cholestasis by activating the farnesoid X receptor (FXR), a key regulator of bile acid metabolism.

The sinapoyl moiety is known for its antioxidant and UV-screening properties in plants. The addition of this group to Makisterone A could potentially modify its binding affinity to receptors, alter its metabolic stability, or introduce novel biological activities.

Below is a diagram illustrating the proposed signaling pathway of Makisterone A.



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Proposed signaling pathway of Makisterone A.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of **2-O-Sinapoyl makisterone A** are not available in the current scientific literature.

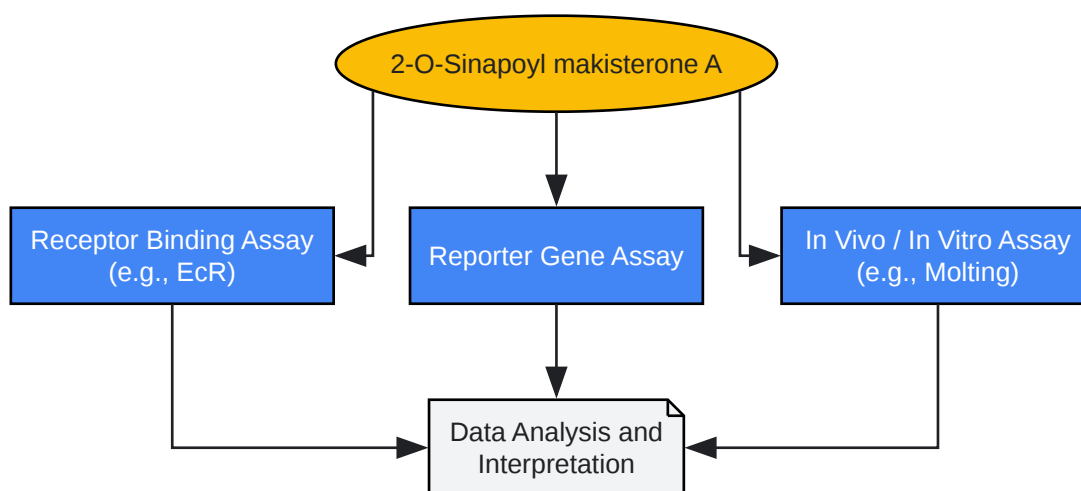
General Synthetic Approach: The synthesis of **2-O-Sinapoyl makisterone A** would likely involve the esterification of Makisterone A with sinapic acid or an activated derivative thereof. A general procedure would entail:

- **Protection of Hydroxyl Groups:** Selective protection of the other hydroxyl groups on Makisterone A, leaving the 2-hydroxyl group available for reaction. This would likely involve the use of protecting groups such as silyl ethers.
- **Esterification:** Reaction of the protected Makisterone A with an activated form of sinapic acid, such as sinapoyl chloride or an active ester, in the presence of a suitable base.
- **Deprotection:** Removal of the protecting groups to yield **2-O-Sinapoyl makisterone A**.
- **Purification:** Purification of the final product using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Biological Assays: To evaluate the biological activity of **2-O-Sinapoyl makisterone A**, the following assays could be employed, based on the known activity of Makisterone A:

- **Receptor Binding Assays:** Competitive binding assays using radiolabeled ecdysteroids to determine the binding affinity of the compound to the ecdysone receptor.
- **Reporter Gene Assays:** Cell-based assays using a reporter gene (e.g., luciferase) under the control of an ecdysone response element to measure the transcriptional activity of the compound.
- **Insect Molting Assays:** In vivo or in vitro assays using insect models or cell lines to assess the compound's ability to induce molting or other developmental effects.
- **FXR Activation Assays:** Assays to determine the ability of the compound to activate the farnesoid X receptor, similar to those used for Makisterone A.

The workflow for a typical biological evaluation is depicted below.



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General workflow for biological evaluation.

Conclusion

2-O-Sinapoyl makisterone A represents an interesting target for chemical and biological investigation. While direct experimental data is currently lacking, the known properties and activities of its constituent parts, Makisterone A and sinapic acid, provide a solid foundation for predicting its physicochemical characteristics and potential biological roles. Further research is warranted to synthesize this compound and explore its activity, which could lead to the development of new pharmacological agents or insect control agents.

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References

- 1. Sinapic acid | C₁₁H₁₂O₅ | CID 10743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sinapinic acid | C₁₁H₁₂O₅ | CID 1549091 - PubChem [pubchem.ncbi.nlm.nih.gov]

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